molecular formula C17H23N3O4 B2768035 N-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)-2-oxoimidazolidine-1-carboxamide CAS No. 1797295-79-4

N-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)-2-oxoimidazolidine-1-carboxamide

Cat. No. B2768035
CAS RN: 1797295-79-4
M. Wt: 333.388
InChI Key: KIVRYKCUCJQALI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a complex organic molecule that contains several functional groups, including a tetrahydro-2H-pyran ring, a methoxyphenyl group, a 2-oxoimidazolidine ring, and a carboxamide group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information, it’s difficult to provide a detailed analysis .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The presence of various functional groups suggests that it could participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure .

Scientific Research Applications

Triple-Negative Breast Cancer (TNBC) Treatment

Triple-negative breast cancer (TNBC) is an aggressive subtype characterized by the absence of HER2, progesterone receptors, and estrogen receptors. Upregulation of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor-2 (VEGFR-2) is associated with TNBC progression. Researchers have explored N-(4-methoxyphenyl)-2-[4-(3-oxo-3-phenylprop-1-en-1-yl) phenoxy] acetamide and its derivatives as potential EGFR/VEGFR-2 inhibitors. Using structural bioinformatics methods, they identified promising compounds with strong electronic characteristics, favorable ADMET profiles, and drug-likeness properties. Notably, the MOLb-VEGFR-2 complex demonstrated the highest binding affinity (−9.925 kcal/mol), while the MOLg-EGFR complex exhibited strong binding (−5.032 kcal/mol) .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s a drug, its mechanism of action would involve interacting with certain biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its toxicity, reactivity, and environmental impact. Without specific data, it’s difficult to provide a detailed safety assessment .

Future Directions

The future research directions for this compound could involve studying its synthesis, properties, and potential applications. This could include developing more efficient synthesis methods, investigating its behavior under different conditions, and exploring its uses in fields like medicine or materials science .

properties

IUPAC Name

N-[[4-(2-methoxyphenyl)oxan-4-yl]methyl]-2-oxoimidazolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O4/c1-23-14-5-3-2-4-13(14)17(6-10-24-11-7-17)12-19-16(22)20-9-8-18-15(20)21/h2-5H,6-12H2,1H3,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIVRYKCUCJQALI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2(CCOCC2)CNC(=O)N3CCNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)-2-oxoimidazolidine-1-carboxamide

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